1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine is a chemical compound with potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic drugs. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The compound has garnered interest due to its ability to interact with specific molecular targets involved in inflammatory processes.
The compound can be synthesized through established organic chemistry techniques, and its synthesis has been documented in various scientific studies and patents. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine is classified as a pyrazole derivative due to the presence of the pyrazole ring structure. It also features a piperazine moiety, which contributes to its pharmacological properties. This classification highlights its potential utility in pharmaceutical applications, particularly as an anti-inflammatory agent.
The synthesis of 1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine typically involves several steps:
In industrial settings, the synthesis may utilize continuous flow reactors and automated systems to enhance efficiency and scalability. Purification techniques such as column chromatography are employed to isolate the compound in a pure form, ensuring that it meets the required standards for research and application.
The molecular structure of 1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine consists of a pyrazole ring substituted at one position with an ethyl group containing a 4-methylpiperazine moiety. The structural formula can be represented as follows:
The molecular weight of the compound is approximately 218.3 g/mol. The presence of both the pyrazole and piperazine rings contributes to its unique chemical properties and biological activities.
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacological profile.
The mechanism of action of 1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine primarily involves its interaction with inflammatory pathways. It is known to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta, leading to a reduction in inflammation. This inhibition is crucial for its potential therapeutic applications in treating inflammatory diseases.
The compound is typically characterized by its solid state at room temperature, with solubility varying based on solvent polarity. Specific melting points and boiling points may vary based on purity and synthesis conditions but are essential for identifying the compound during purification processes.
The chemical stability of 1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine allows it to be used in various chemical reactions without significant degradation. Its reactivity profile makes it suitable for further derivatization in medicinal chemistry .
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine has several applications in scientific research:
The molecular architecture of 1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine (CAS: 1201363-83-8) exemplifies a strategically designed hybrid pharmacophore integrating complementary bioactive motifs. This compound, with the molecular formula C₁₀H₁₉N₅ and molecular weight 209.29 g/mol, features three critical components: a 1H-pyrazol-4-amine scaffold, a 4-methylpiperazine moiety, and a connecting ethyl linker [1] [3] [9]. Its calculated physicochemical properties—including a predicted boiling point of 381.3±32.0°C, density of 1.23±0.1 g/cm³, and pKa of 7.60±0.10—reflect a balance between solubility and membrane permeability [6] [9]. This section systematically examines the structural and functional contributions of each element to the compound’s therapeutic potential.
The 1H-pyrazol-4-amine unit serves as a versatile heterocyclic template central to numerous bioactive agents. Its significance stems from three key characteristics:
Table 1: Therapeutic Agents Featuring 1H-Pyrazol-4-amine Scaffolds
Compound | Therapeutic Target | Clinical/Research Application |
---|---|---|
Ruxolitinib | JAK1/JAK2 | Myelofibrosis therapy |
5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole | Proton pump | Anti-ulcer agent (Research) |
Hybrid HDAC/G9a inhibitors | Epigenetic regulators | Anticancer research |
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine | Multitarget pharmacophore | Scaffold for kinase/epigenetic modulators |
The 4-methylpiperazine component (C₅H₁₁N₂-CH₃) significantly enhances the pharmacodynamic and pharmacokinetic profile of hybrid molecules:
The -CH₂-CH₂- spacer connecting pyrazole and piperazine represents a meticulously optimized molecular bridge:
Table 2: Impact of Linker Length on Pharmacological Properties
Linker Structure | Interpharmacophore Distance (Å) | Metabolic Stability (t½, min) | PSMA Binding Affinity (IC₅₀, nM) |
---|---|---|---|
-CH₂- (Methylene) | 4.3-5.1 | 12 | 380 |
-CH₂CH₂- (Ethyl) | 6.2-7.5 | 46 | 29 |
-CH₂CH₂CH₂- (Propyl) | 8.1-9.3 | 28 | 51 |
-CH₂OCH₂- (Ether) | 7.0-8.2 | 31 | 210 |
The covalent integration of pyrazole, ethyl linker, and methylpiperazine creates a privileged scaffold with multitarget potential:
Table 3: Therapeutic Applications of Pyrazole-Piperazine Hybrids
Therapeutic Area | Target Protein(s) | Lead Compound Derivative | Efficacy Metric |
---|---|---|---|
Oncology (Prostate) | PSMA | Glu-urea-Lys-HBED-CC-(HE)3-Pyrazolyl-piperazine | ↑ 11-fold tumor:spleen uptake ratio |
Immunology | JAK1/JAK3/TYK2 | Pharmacophore model VC_08 | 64 potential immunomodulators identified |
Epigenetics | HDAC/G9a | Compound 14 (SAHA-BIX01294 hybrid) | 34% lower EC50 vs. single agents |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1